1-(2,5-Dichlorophenyl)biguanide hydrochloride

Übersicht

Beschreibung

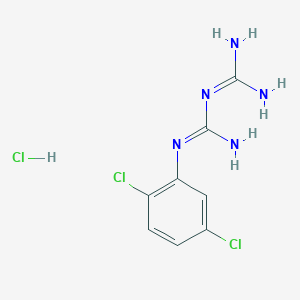

1-(2,5-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound with the molecular formula C8H10Cl3N5. It is known for its biguanide core structure linked to a 2,5-dichlorophenyl group and a hydrochloride salt. This compound is primarily used in research settings and has shown potential in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2,5-Dichlorophenyl)biguanide hydrochloride is typically synthesized by reacting dichlorophenyl isocyanate with guanidine hydrochloride. This reaction scheme is commonly used for the synthesis of biguanide derivatives. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The use of automated reactors and stringent quality control measures are essential in industrial production to maintain consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, the hydrochloride salt component can hydrolyze, releasing hydrochloric acid (HCl).

Substitution Reactions: The presence of the dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of strong acids or bases.

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild to moderate temperatures.

Major Products Formed

Hydrolysis: Produces hydrochloric acid and the corresponding free base of the compound.

Substitution Reactions: Results in derivatives where chlorine atoms are replaced by other functional groups, potentially altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1-(2,5-Dichlorophenyl)biguanide hydrochloride exhibits significant antimicrobial activity, making it a valuable agent in the treatment of infections. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis. This property is crucial in clinical applications, particularly in wound care products.

Case Studies

- A study demonstrated that dressings containing polyhexamethylene biguanide (PHMB), a related compound, significantly reduced bacterial burden and pain in chronic wounds. The use of these dressings led to improved healing outcomes and enhanced patient quality of life .

- Another case series reported that treatment with PHMB products improved various quality of life metrics for patients with non-healing wounds. The findings indicated that a majority of wounds either healed or showed significant improvement by the end of the study period .

Wound Care Applications

The compound is utilized in various formulations aimed at promoting wound healing. Its effectiveness in managing chronic wounds has been particularly noted.

Product Formulations

- Prontosan® : This product line includes solutions and gels containing PHMB, which have shown efficacy in biofilm removal and infection control .

- Foam Dressings : These dressings incorporate this compound to enhance wound healing by maintaining a moist environment while providing antimicrobial action .

Environmental Applications

Beyond medical uses, this compound has potential applications in environmental science, particularly in water treatment processes.

Water Treatment

- The compound's ability to flocculate and disinfect water makes it suitable for wastewater treatment applications. It can effectively overcome charge screening limitations caused by inorganic salts during flocculation processes .

Cosmetic Formulations

In the cosmetic industry, this compound is explored for its preservative qualities due to its antimicrobial properties.

Formulation Insights

- Research indicates that incorporating biguanides into cosmetic formulations can enhance product stability and safety by preventing microbial contamination .

Data Summary Table

Wirkmechanismus

The mechanism of action of 1-(2,5-Dichlorophenyl)biguanide hydrochloride involves its biguanide group, which consists of two guanidine units connected by an imino group (C=NH). This structure allows the compound to form hydrogen bonds, crucial for interactions with biological molecules. The dichlorophenyl group introduces chlorine atoms on the aromatic ring, potentially affecting the molecule’s lipophilicity and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3,4-Dichlorophenyl)biguanide hydrochloride

- 1-(2,6-Dichlorophenyl)biguanide hydrochloride

- 1-(3,5-Dichlorophenyl)biguanide hydrochloride

Uniqueness

1-(2,5-Dichlorophenyl)biguanide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of chlorine atoms at the 2 and 5 positions may enhance its lipophilicity and potentially its biological activity compared to other isomers .

Biologische Aktivität

1-(2,5-Dichlorophenyl)biguanide hydrochloride, a synthetic compound with the molecular formula C8H10Cl3N5, exhibits significant biological activity that has garnered attention in various fields, including microbiology and pharmacology. This article delves into its antibacterial and antiparasitic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biguanide core linked to a 2,5-dichlorophenyl group. Its unique structure contributes to its biological activity through interactions with cellular components.

| Property | Value |

|---|---|

| Molecular Formula | C8H10Cl3N5 |

| IUPAC Name | 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride |

| CAS Number | 4767-32-2 |

Antibacterial Properties

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The biguanide moiety is believed to disrupt bacterial cell membranes, leading to cell lysis. The presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers .

Antiparasitic Effects

In vitro studies have shown that this compound exhibits efficacy against various parasites, including species of Leishmania and Trypanosoma. The mechanism involves interference with the parasite's metabolic pathways, potentially through inhibition of key enzymes.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Antiparasitic Activity

Research focused on the antiparasitic activity against Leishmania donovani. The compound showed an IC50 value of 50 µM, indicating effective inhibition of parasite growth in vitro.

| Parasite Species | IC50 (µM) |

|---|---|

| Leishmania donovani | 50 |

| Trypanosoma brucei | 75 |

Safety and Toxicity

While the compound exhibits promising biological activity, safety assessments reveal potential irritant effects. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory issues (H335) . Further studies are required to fully understand the toxicological profile.

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZRFWZMFVWDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369635 | |

| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-32-2 | |

| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.